molecular formula C21H22Cl2N2O2 B2873353 3-(2,6-dichlorophenyl)-1-((1R,5S)-3-(pyridin-4-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)propan-1-one CAS No. 2109373-66-0

3-(2,6-dichlorophenyl)-1-((1R,5S)-3-(pyridin-4-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)propan-1-one

Cat. No. B2873353
CAS RN: 2109373-66-0
M. Wt: 405.32
InChI Key: KJUBTSPZWBWZQF-UHFFFAOYSA-N
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Description

3-(2,6-dichlorophenyl)-1-((1R,5S)-3-(pyridin-4-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)propan-1-one is a useful research compound. Its molecular formula is C21H22Cl2N2O2 and its molecular weight is 405.32. The purity is usually 95%.
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Scientific Research Applications

Chemical Synthesis and Characterization

Compounds with complex bicyclic structures similar to the query compound have been synthesized and characterized to understand their molecular configurations and interactions. For example, studies on bicyclic compounds involving azabicyclo[3.2.1]octane frameworks detail the synthesis and crystal structure, showcasing the methods used for creating and analyzing structurally similar compounds (Wu et al., 2015). These synthesis routes often involve intricate reactions tailored to produce specific stereochemical outcomes, providing a foundation for the design and synthesis of novel compounds with desired properties.

Medicinal Chemistry Applications

The synthesis of compounds structurally related to the query chemical has implications in medicinal chemistry, particularly in the development of inhibitors for various biological targets. For instance, the stereoselective synthesis of active metabolites of potent kinase inhibitors demonstrates the relevance of such compounds in drug discovery and development (Chen et al., 2010). These methodologies not only enable the creation of bioactive molecules but also facilitate the exploration of their therapeutic potential against different diseases.

Molecular Docking and Biological Studies

Further research includes molecular docking studies, which predict the interaction between synthesized compounds and biological targets, suggesting potential applications in cancer and microbial resistance. Studies such as the synthesis and docking of oxazole clubbed pyridyl-pyrazolines explore these compounds' anticancer and antimicrobial activities, underscoring their significance in addressing critical health issues (Katariya et al., 2021).

properties

IUPAC Name

3-(2,6-dichlorophenyl)-1-(3-pyridin-4-yloxy-8-azabicyclo[3.2.1]octan-8-yl)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22Cl2N2O2/c22-19-2-1-3-20(23)18(19)6-7-21(26)25-14-4-5-15(25)13-17(12-14)27-16-8-10-24-11-9-16/h1-3,8-11,14-15,17H,4-7,12-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJUBTSPZWBWZQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC(CC1N2C(=O)CCC3=C(C=CC=C3Cl)Cl)OC4=CC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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